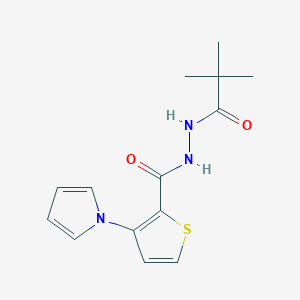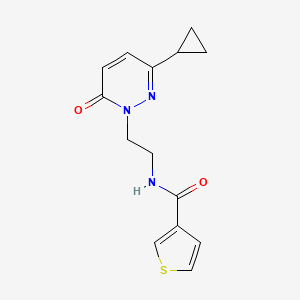
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPTH is a member of the thiophene carbohydrazide family, which has been shown to possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In particular, N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess antiviral activity against influenza A virus and antimicrobial activity against gram-positive bacteria.
Mécanisme D'action
The mechanism of action of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cell growth and proliferation. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of gram-positive bacteria and influenza A virus. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of HDACs and topoisomerase II, which are enzymes that play key roles in the regulation of gene expression and DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide. One area of research is the development of new analogs of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with improved solubility and bioactivity. Another area of research is the identification of new targets for N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, which could lead to the development of new therapeutics for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide and its potential therapeutic applications.
Méthodes De Synthèse
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-thiophenecarbohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with pyrrole in the presence of a catalyst such as copper(II) acetate. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)13(19)16-15-12(18)11-10(6-9-20-11)17-7-4-5-8-17/h4-9H,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQXYSDFGFCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)

![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2835112.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2835116.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2835118.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2835120.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-amino-1-[(3-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2835129.png)
